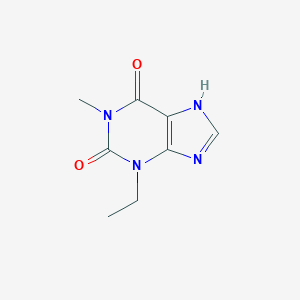

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

Description

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (molecular formula: C₁₀H₁₀N₄O₂) is a xanthine derivative characterized by ethyl and methyl substituents at the N3 and N1 positions, respectively, of the purine core. This compound belongs to a class of molecules with structural similarities to theophylline (1,3-dimethylxanthine), a well-known bronchodilator . Its synthesis typically involves alkylation reactions, such as nucleophilic substitution (SN2) on theophylline precursors, to introduce ethyl and methyl groups at specific nitrogen sites .

Properties

IUPAC Name |

3-ethyl-1-methyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-3-12-6-5(9-4-10-6)7(13)11(2)8(12)14/h4H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZUUEGSTBASHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579759 | |

| Record name | 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125573-05-9 | |

| Record name | 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Ethylation and Methylation

Alkylation of xanthine precursors typically employs alkyl halides or sulfates in the presence of a base. For example, ethylation at the N3 position can be achieved using ethyl bromide with potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a phase-transfer catalyst. A representative protocol involves:

-

Reacting xanthine with ethyl bromide (1:2 molar ratio) in N-butyl acetate at 85–125°C for 4–8 hours.

-

Subsequent methylation at N1 is performed using methyl iodide or dimethyl sulfate (DMS), though DMS generates toxic byproducts.

Key Data :

One-Pot Alkylation Strategies

Recent advances enable concurrent ethylation and methylation using mixed alkylating agents. However, selectivity challenges arise due to competing reactions. A patent describes a one-pot synthesis of a related purine derivative using 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, yielding 80–85% purity after extraction with methylene chloride and recrystallization.

Methylation Using Dimethyl Carbonate (DMC)

Green Chemistry Approach

Dimethyl carbonate (DMC) offers a non-toxic alternative to traditional methylating agents. A method for synthesizing theobromine demonstrates DMC’s efficacy in methylating 3-methylxanthine at 160°C for 3–9 hours without catalysts, achieving 98.2% selectivity. Adapting this for 3-Ethyl-1-methyl purine derivatives involves:

-

Reacting 3-ethylxanthine with DMC (1:50 molar ratio) in water or eutectic solvents (e.g., choline chloride/urea).

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 120–210°C |

| Solvent | Water/eutectic solvent mixture |

| Molar Ratio (DMC) | 1:50 |

| Time | 2–11 hours |

Catalytic Systems and Solvent Effects

Role of Potassium Iodide

KI enhances alkylation rates by facilitating halide exchange, reducing reaction times from >12 hours to 4–8 hours. In the ethylation of 8-bromo purine derivatives, KI increases yields by 15–20% compared to non-catalyzed reactions.

Solvent Optimization

Polar aprotic solvents like N-butyl acetate improve solubility of purine intermediates, while methylene chloride aids in post-reaction extraction. Eutectic solvents (e.g., choline chloride/urea) reduce energy consumption by lowering reaction temperatures.

Purification and Isolation Techniques

Liquid-Liquid Extraction

Post-alkylation mixtures are treated with acetic acid to isolate the aqueous layer, followed by washing with methyl isobutyl ketone to remove impurities.

Recrystallization

Crude products are purified via recrystallization in methanol or sodium hydroxide solutions, achieving >99% purity.

Comparative Analysis of Synthetic Routes

Advantages and Limitations :

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Stepwise Alkylation | 70–75 | 95–98 | Moderate (toxic byproducts) |

| DMC Methylation | 85–90 | 98–99 | Low (green solvent) |

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various purine derivatives, while substitution reactions can introduce different alkyl or acyl groups into the molecule.

Scientific Research Applications

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of other purine derivatives.

Biology: The compound is studied for its role in cellular processes and its interaction with enzymes.

Medicine: It has potential therapeutic applications due to its biological activities, including its effects on the central nervous system and cardiovascular system.

Industry: The compound is used in the production of pharmaceuticals and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets and pathways. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels in cells. This elevation in cAMP levels results in various physiological effects, including vasodilation, bronchodilation, and stimulation of the central nervous system.

Comparison with Similar Compounds

Research Findings and Data Tables

Notes and Limitations

Pharmacokinetic Data Gap: No ADME/Tox profiles are available for this compound, unlike theophylline, which has established therapeutic indices .

Synthetic Challenges : Alkylation at N3 can produce regioisomers, requiring stringent purification .

Biological Activity

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with notable biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's molecular formula is , and it is characterized by a unique arrangement of methyl and ethyl groups that influence its biological properties. The synthesis can be achieved through various methods, including the methylation of theobromine using agents like dimethyl sulfate or methyl iodide under basic conditions. Additionally, it can be extracted from natural sources such as cocoa beans and tea leaves, followed by purification processes like crystallization.

The biological activity of this compound primarily involves its role as a phosphodiesterase inhibitor . This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells, which has several physiological effects:

- Vasodilation : Relaxation of blood vessels.

- Bronchodilation : Opening of airways in the lungs.

- CNS Stimulation : Effects on the central nervous system that may enhance alertness or cognitive function.

In Vitro Studies

Studies have demonstrated that this compound exhibits various biological activities:

- Antioxidant Properties : It has been shown to scavenge free radicals effectively.

- Antimicrobial Activity : Exhibited significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing inflammation in various tissues.

Case Studies

A recent investigation evaluated the acute toxicity of several derivatives of purine compounds, including this compound. The study involved administering various doses to white rats to determine the LD50 values. The results indicated a range of toxicity levels among different derivatives, highlighting the importance of structure in determining biological activity .

| Compound | LD50 (mg/kg) | Observations |

|---|---|---|

| Compound 1 | 953 (774-797) | Moderate toxicity |

| Compound 2 | 536 (510-563) | Higher toxicity observed |

| Compound 3 | 752 (733-775) | Moderate toxicity |

| Compound 4 | 687 (682-691) | Lower toxicity observed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 3-ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione?

- Methodology : Synthesis typically involves multi-step organic reactions, including alkylation and substitution at specific positions of the purine core. Key steps include:

- Controlled alkylation at the 1- and 3-positions using ethyl and methyl groups under anhydrous conditions.

- Temperature and pH optimization (e.g., 60–80°C, neutral to mildly acidic pH) to minimize side reactions and maximize yield .

- Purification via column chromatography or recrystallization to achieve >95% purity.

- Validation : Reaction progress is monitored using thin-layer chromatography (TLC), and final structure confirmation employs NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., ethyl at position 3, methyl at position 1) and rule out tautomeric shifts in the purine ring .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₈H₁₀N₄O₂) and isotopic patterns.

- HPLC : Assess purity (>98% for in vitro assays) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of 3-ethyl-1-methyl purine derivatives?

- Hypothesis-Driven Approach :

- Covalent Binding : The ethyl group at position 3 may enhance lipophilicity, facilitating membrane penetration. Methyl at position 1 stabilizes the purine ring, potentially modulating adenosine receptor affinity .

- Enzyme Inhibition : Test interactions with xanthine oxidase or phosphodiesterases via kinetic assays (e.g., IC₅₀ determination) and molecular docking studies.

- Contradiction Resolution : Discrepancies in activity data (e.g., IC₅₀ variations) may arise from differences in assay conditions (e.g., buffer pH, co-solvents). Standardize protocols using reference inhibitors (e.g., theophylline) for cross-validation .

Q. How do structural analogs of this compound compare in pharmacological profiling?

- Comparative Analysis :

| Compound | Substituent (Position) | Key Property |

|---|---|---|

| 3-Ethyl-1-methyl derivative | Ethyl (3), Methyl (1) | Enhanced lipophilicity, CNS targeting |

| Theophylline | Methyl (1,3) | PDE inhibition, bronchodilation |

| 8-(1-Chloroethyl) analog | Chloroethyl (8) | Covalent DNA/protein binding |

- Data Interpretation : Substituents at position 7 or 8 (e.g., chloroethyl) introduce electrophilic reactivity, enabling covalent interactions absent in the parent compound .

Q. What strategies address contradictory results in cellular uptake studies?

- Experimental Design :

- Permeability Assays : Use Caco-2 monolayers or PAMPA to quantify passive diffusion vs. active transport.

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation.

- Advanced Imaging : Confocal microscopy with fluorescently tagged analogs to visualize subcellular localization .

- Troubleshooting : Contradictions may stem from batch-to-batch purity variations. Re-characterize compounds via DSC (differential scanning calorimetry) to confirm crystallinity .

Methodological Challenges

Q. How to optimize regioselectivity during synthetic modifications?

- Regioselective Strategies :

- Protecting Groups : Temporarily block reactive sites (e.g., N-7) with tert-butoxycarbonyl (Boc) to direct alkylation to N-1 or N-3 .

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic reactions to enhance selectivity .

- Validation : LC-MS/MS monitors intermediate formation, while 2D NMR (e.g., NOESY) confirms regiochemistry .

Q. What in silico tools predict the compound’s ADMET profile?

- Computational Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.